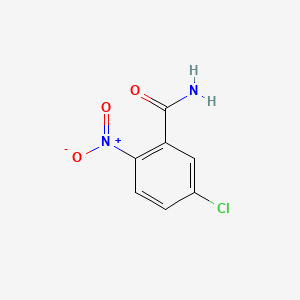

5-Chloro-2-nitrobenzamide

Beschreibung

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Sciences

Benzamide derivatives represent a significant class of organic compounds that are integral to contemporary chemical and biological sciences. ontosight.ai These structures, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile scaffolds in the design and synthesis of new molecules with a wide array of applications. ontosight.aiontosight.ai In the realm of medicinal chemistry, benzamides are recognized as privileged structures, meaning they are frequently found in the molecular architecture of approved drugs and biologically active compounds. ontosight.ainih.govresearchgate.net Their prevalence is attributed to their ability to form stable interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent forces. researchgate.netacs.org

The chemical versatility of the benzamide core allows for straightforward structural modifications, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. ontosight.ai Researchers have explored a multitude of benzamide derivatives for their potential therapeutic applications, which span a wide range of disease areas including cancer, inflammation, microbial infections, and neurological disorders. ontosight.ainih.govnih.gov For instance, certain benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, while others have shown promise as anti-inflammatory and analgesic agents. researchgate.netpsu.edu The ongoing exploration of benzamide derivatives continues to yield novel compounds with significant potential in drug discovery and materials science. ontosight.ai

Significance of Halogenated and Nitrated Benzamide Scaffolds in Molecular Design

The introduction of halogen atoms and nitro groups onto the benzamide scaffold is a common and impactful strategy in molecular design, significantly influencing the compound's biological activity and physicochemical properties. nih.govnih.govresearchgate.net Halogenation, the process of incorporating atoms like chlorine, fluorine, bromine, or iodine, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. acs.orgnih.govrsc.org For example, the inclusion of a chlorine atom, as seen in 5-Chloro-2-nitrobenzamide, can enhance the compound's ability to permeate biological membranes and can also lead to more potent interactions with its biological target through the formation of halogen bonds. nih.govresearchgate.net Nearly half of all new drugs approved by the US Food and Drug Administration (FDA) between 2015 and 2020 contained a halogen element, underscoring the importance of this functional group in modern drug design. nih.gov

Similarly, the nitro group (NO2), a strong electron-withdrawing group, plays a crucial role in modifying the electronic properties of the benzamide ring. This can influence the compound's reactivity and its ability to participate in key biological processes. In some instances, the nitro group is essential for the compound's biological activity, and it can be metabolically reduced within cells to form reactive species that exert a therapeutic effect, a strategy often employed in the design of antimicrobial and anticancer agents. nih.gov The strategic placement of both halogen and nitro substituents on a benzamide core, as in this compound, creates a unique chemical entity with a distinct profile of reactivity and potential for biological interactions, making it a valuable subject of academic and industrial research. evitachem.com

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its analogs has primarily focused on its utility as a versatile chemical intermediate and as a scaffold for the development of novel biologically active compounds. evitachem.comchembk.com As a starting material, this compound provides a readily available platform for the synthesis of more complex molecules. chembk.com The presence of the chloro and nitro groups, along with the amide functionality, offers multiple sites for chemical modification, allowing for the generation of diverse libraries of related compounds.

One major research trajectory has been the synthesis of various N-substituted derivatives of this compound. ontosight.ai By reacting the amide nitrogen with different chemical moieties, researchers can systematically alter the steric and electronic properties of the molecule to explore their impact on biological activity. For example, the synthesis of N-alkyl, N-aryl, and N-heterocyclic derivatives has been a common strategy. ontosight.ai

Another significant area of investigation involves the chemical transformation of the nitro and chloro groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The chlorine atom can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. These transformations have been key in developing analogs with potential applications in various fields.

The biological evaluation of this compound analogs has also been a focal point of research. Studies have explored the potential of these compounds as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.aiontosight.ai For instance, some derivatives have been investigated for their ability to inhibit specific enzymes or to interfere with cellular signaling pathways. nih.govpsu.edu Research into analogs has also extended to their use as prodrugs, where the 2-nitro group can be selectively reduced by specific enzymes to release a cytotoxic agent. nih.gov These research efforts highlight the broad potential of the this compound scaffold in the development of new chemical entities with therapeutic promise.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5ClN2O3 | nih.govsigmaaldrich.comoakwoodchemical.comthermofisher.com |

| Molecular Weight | 200.58 g/mol | sigmaaldrich.comoakwoodchemical.com |

| CAS Number | 40763-96-0 | nih.govsigmaaldrich.comoakwoodchemical.comthermofisher.com |

| IUPAC Name | This compound | nih.govthermofisher.com |

| Physical Form | Crystals or powder or crystalline powder | thermofisher.com |

| Color | Cream or pale yellow | thermofisher.com |

| Melting Point | 153.5-159.5 °C | thermofisher.com |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)N)N+[O-] | nih.gov |

| InChI Key | MKHXTOPPKVFSFI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Research Findings on Analogs of this compound

| Analog | Modification | Investigated Activity | Key Findings |

| N,N-diallyl-5-chloro-2-nitrobenzamide | Diallyl substitution on the amide nitrogen | Antimicrobial, Anticancer | Shows promise in preliminary studies for antimicrobial and anticancer activities. ontosight.ai |

| 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide analogs | Replacement of the 4-nitro group with other substituents | Bioreductively activated prodrugs | The degree of activation by E. coli nitroreductase is dependent on the electronic properties of the 4-substituent. nih.gov |

| N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide | Substitution with a thiazole (B1198619) derivative | Potential bioactive properties | The electron-withdrawing groups may enhance interactions with biological targets. |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Various alkyl/aryl substitutions on the amide nitrogen | Antidiabetic (α-glucosidase inhibition) | The presence of both electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring favored inhibitory activity. nih.gov |

| N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide | Substitution with a thieno[3,4-c]pyrazole core | Potential antimicrobial, anti-inflammatory, or anticancer effects | The nitro and chloro groups could confer antimicrobial properties, while the heterocyclic core may interact with specific biological targets. ontosight.ai |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXTOPPKVFSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032137 | |

| Record name | 5-Chloro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40763-96-0 | |

| Record name | 5-Chloro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Nitrobenzamide and Its Derivatives

Classical and Modern Synthetic Routes

The construction of 5-chloro-2-nitrobenzamide and its analogues can be approached by forming the benzamide (B126) core first, followed by functionalization, or by assembling the molecule from already functionalized precursors. Key transformations include amidation, nitration, halogenation, and reduction.

Amidation Reactions for Benzamide Core Formation

The formation of the benzamide moiety is a fundamental step. A common strategy involves the activation of a carboxylic acid precursor, such as 5-chloro-2-nitrobenzoic acid, followed by reaction with an amine. One prevalent method is the conversion of the carboxylic acid to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂). nih.gov This intermediate readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the desired benzamide. nih.gov

Modern coupling reagents are also employed to facilitate the direct amidation of carboxylic acids without isolating the acid chloride. For instance, a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) can be used to activate the carboxylic acid, which then reacts with an amine to form the amide bond. google.com This method was found to be effective for the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate for the drug betrixaban. google.com

Table 1: Amidation Reaction Conditions

| Precursor | Reagents | Product Class | Reference |

|---|

Nitration Procedures for Aromatic Ring Functionalization

Nitration is a key electrophilic aromatic substitution reaction used to introduce the nitro (NO₂) group onto the benzene (B151609) ring. The synthesis of this compound can be achieved by nitrating a chlorobenzamide precursor. For example, 3-chlorobenzamide (B146230) can be nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This nitrating mixture generates the nitronium ion (NO₂⁺), which then attacks the aromatic ring. Careful control of the reaction temperature is crucial to ensure selective mononitration at the desired position and to avoid the formation of unwanted isomers. evitachem.com Similarly, 4-chlorobenzamide (B146232) can be nitrated under these conditions to introduce the nitro group. evitachem.com

Table 2: Nitration Reaction Conditions

| Starting Material | Reagents | Key Condition | Product | Reference |

|---|---|---|---|---|

| 3-Chlorobenzamide | Conc. HNO₃, Conc. H₂SO₄ | Precise temperature control | 3-Chloro-2-nitrobenzamide | |

| 4-Chlorobenzamide | Conc. HNO₃, Conc. H₂SO₄ | 30–40°C | 4-Chloro-3-nitrobenzamide | |

| 5-chloro-2-hydroxy-N-methylbenzamide | Conc. HNO₃, Conc. H₂SO₄ | Low temperatures | 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide |

Halogenation Strategies for Chloro-Substitution

An alternative synthetic approach involves the introduction of the chlorine atom onto a nitrobenzamide scaffold. 2-Nitrobenzamide can be chlorinated using reagents such as chlorine gas (Cl₂) or thionyl chloride (SOCl₂) to yield a chloro-substituted nitrobenzamide. The reaction conditions, including the choice of solvent (e.g., carbon tetrachloride) and temperature, influence the efficiency and selectivity of the chlorination. In some cases, Lewis acids may be used as catalysts. The synthesis of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide involves multi-step halogenation reactions, highlighting the challenges in controlling regioselectivity. smolecule.com

Reductive Transformations of Nitro Groups to Amino Groups

The nitro group of this compound and its derivatives is readily reduced to a primary amino (NH₂) group, a transformation that is fundamental to the synthesis of many biologically active molecules. nih.govnih.gov Catalytic hydrogenation is a common method, employing hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). smolecule.com This reaction converts the nitrobenzamide into the corresponding 2-aminobenzamide (B116534) derivative. nih.gov

Alternative reducing agents include metal-based systems like tin(II) chloride (SnCl₂) in hydrochloric acid, which can also efficiently effect the reduction. nih.govrhhz.net These reductive methods are robust and widely applicable across a range of substituted nitrobenzamides.

Table 3: Common Conditions for Nitro Group Reduction

| Substrate | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 5-chloro-N-methyl-2-nitrobenzamide | H₂, Palladium on carbon (Pd/C) | 2-amino-5-chloro-N-methylbenzamide | |

| 5-chloro-N-cyclopropyl-2-nitrobenzamide | H₂, Palladium catalyst | 5-chloro-N-cyclopropyl-2-aminobenzamide | smolecule.com |

| Nitrobenzamides | SnCl₂, HCl | Aminobenzamides | nih.gov |

| 2-nitro-5-methyl benzamides | SnCl₂, HCl | 2-amino-5-methyl benzamides | nih.gov |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in optimizing the synthesis of this compound and its derivatives. As mentioned, palladium-based catalysts are standard for the reduction of the nitro group. smolecule.com

Phase-transfer catalysis has also been applied in the synthesis of related compounds. For example, it facilitates the nucleophilic substitution of the chlorine atom in 2-chloro-5-nitrobenzamides to produce 2-alkoxy-5-nitrobenzamides. researchgate.net

Furthermore, stannous chloride dihydrate (SnCl₂·2H₂O) has been used as an efficient catalyst for the reductive cyclization of 2-nitroaniline (B44862) derivatives to form benzimidazoles at room temperature, a process that involves the initial reduction of the nitro group. rhhz.net

Mechanistic Investigations of Key Reactions

The mechanisms underlying these key transformations are well-understood principles of organic chemistry.

Amidation: The amidation of carboxylic acids activated by reagents like triphenylphosphine (B44618) and N-chlorophthalimide proceeds through the in situ formation of reactive phosphonium (B103445) salts. acs.org Mechanistic studies using ³¹P NMR and mass spectrometry have identified chloro- and imido-phosphonium intermediates. These species activate the carboxylic acid to form an acyloxy-phosphonium species, which is then susceptible to nucleophilic attack by the amine to form the final amide product. acs.org

Nitration: The nitration of the aromatic ring occurs via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base (such as HSO₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.

Nitro Group Reduction: The catalytic hydrogenation of a nitro group on a metal surface like palladium involves a series of steps. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed. The bioreduction of nitro compounds can lead to the formation of reactive intermediates that interact with cellular components. smolecule.com The reduction with SnCl₂ in acidic media is believed to proceed via a stepwise transfer of electrons from Sn(II) to the nitro group, with protonation steps occurring to form the hydroxylamine intermediate, which is further reduced to the amine. rhhz.net

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing the aromatic ring in the synthesis of this compound. This typically involves the sequential introduction of a nitro group (–NO₂) and a chloro group (–Cl) onto a benzene derivative.

The nitration of a chlorobenzamide or chlorobenzoic acid precursor is a common route. This reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vaia.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The benzene ring, acting as a nucleophile, attacks the nitronium ion. vaia.com This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq Aromaticity is then restored by the loss of a proton (H⁺), yielding the nitro-substituted product. uomustansiriyah.edu.iq The directing effects of the existing substituents on the ring guide the position of the incoming nitro group. For instance, in the synthesis of a related compound, the nitration of 2-chlorobenzoic acid with fuming nitric acid and sulfuric acid at 0–5°C selectively yields 2-chloro-5-nitrobenzoic acid.

Similarly, chlorination involves the attack of an electrophilic chlorine species. vaia.com For benzene itself, this reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which helps generate a more potent electrophile, the chloronium ion (Cl⁺). vaia.com The mechanism proceeds through the same addition-elimination pathway involving a sigma complex. vaia.com In more complex syntheses, alternative chlorinating agents like thionyl chloride or sulfuryl chloride may be used under specific conditions to introduce the chlorine atom. smolecule.com The regioselectivity of both nitration and chlorination is governed by the electron-donating or electron-withdrawing nature of the substituents already present on the aromatic ring. lkouniv.ac.in

Nucleophilic Attack Pathways and Side Product Formation

In the synthesis of this compound, particularly when using 5-chloro-2-nitrobenzoyl chloride as a reactive intermediate, nucleophilic attack pathways can lead to the formation of side products. The acyl chloride functional group is a potent electrophile, making it susceptible to attack by various nucleophiles. smolecule.com

A significant side reaction is hydrolysis, where the acyl chloride reacts with water. smolecule.com This nucleophilic acyl substitution reaction leads to the formation of 5-chloro-2-nitrobenzoic acid. smolecule.com The presence of moisture in the reaction setup can therefore reduce the yield of the desired amide product. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid. researchgate.net

Another potential side reaction can occur if the reaction temperature is not properly controlled during amide formation, especially under basic conditions. For example, in a Schotten-Baumann reaction, using aqueous sodium hydroxide (B78521) at elevated temperatures can promote the hydrolysis of the nitro group, leading to undesired byproducts. Furthermore, if the starting materials for the amide synthesis are not pure, other nucleophiles present as impurities can react with the 5-chloro-2-nitrobenzoyl chloride, leading to a mixture of products.

| Side Reaction | Nucleophile | Side Product | Condition |

| Hydrolysis | Water (H₂O) | 5-Chloro-2-nitrobenzoic acid smolecule.com | Presence of moisture smolecule.com |

| Nitro Group Hydrolysis | Hydroxide (OH⁻) | Hydroxylated byproducts | Elevated temperature in basic solution |

Amide Bond Formation Mechanisms (e.g., Schotten-Baumann Reaction)

The final step in the primary synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting 5-chloro-2-nitrobenzoyl chloride with ammonia or a primary/secondary amine. A widely used method for this transformation is the Schotten-Baumann reaction. wikipedia.org

The Schotten-Baumann reaction is characterized by the use of a two-phase system, often consisting of an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide). wikipedia.org The 5-chloro-2-nitrobenzoyl chloride resides in the organic phase, while the amine can partition between the phases. The reaction mechanism is a nucleophilic acyl substitution. jkchemical.com The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. jkchemical.combyjus.com This intermediate then collapses, ejecting the chloride ion as a leaving group. byjus.com

A key feature of the Schotten-Baumann conditions is the presence of the aqueous base. organic-chemistry.org The acylation reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise react with the unreacted amine to form an unreactive ammonium (B1175870) salt, thereby reducing the yield. byjus.comorganic-chemistry.org The base in the aqueous phase neutralizes the generated HCl, allowing the amine to remain as a free nucleophile and driving the reaction to completion. wikipedia.orgbyjus.com

In some syntheses of related benzamides, alternative coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid (5-chloro-2-nitrobenzoic acid) and an amine. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) can be used to activate the carboxylic acid, which then reacts with the amine to form the amide. google.com This approach avoids the need to prepare the highly reactive and moisture-sensitive acyl chloride.

Catalytic Hydrogenation Mechanisms

This compound can be further derivatized, with a common reaction being the reduction of the nitro group to an amino group (–NH₂). This transformation yields 2-amino-5-chlorobenzamide, a valuable synthetic intermediate. Catalytic hydrogenation is a frequently employed method for this reduction.

This reduction is highly selective for the nitro group, generally leaving the chloro substituent and the amide functional group intact under controlled conditions.

Optimization and Efficiency in Synthetic Protocols

Optimizing the synthesis of this compound and its derivatives focuses on maximizing yield and purity by carefully controlling reaction parameters.

For the initial electrophilic substitution steps, temperature control is critical. During the nitration of 2-chlorobenzoic acid, maintaining a temperature between 0–5°C is crucial to prevent the formation of dinitrated byproducts.

In the formation of the acyl chloride intermediate, such as converting 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl₂), the choice of solvent and reaction time is important. Performing this reaction in an anhydrous solvent like dichloromethane (B109758) (DCM) at reflux for a set duration can lead to high yields of the desired benzoyl chloride.

For the final amide bond formation via the Schotten-Baumann reaction, several parameters can be optimized. The choice of base and solvent, along with strict temperature control (e.g., 0°C), helps to minimize side reactions like the hydrolysis of the acyl chloride or the nitro group. Alternative one-pot methods using coupling reagents like TiCl₄ in pyridine (B92270) have been developed to directly condense carboxylic acids and amines, with studies showing that electron-withdrawing groups like chloro and nitro on the aromatic ring can result in higher amide yields. nih.gov In one study, this method provided the N,N-diethyl derivative in 88% yield. nih.gov Similarly, carbodiimide-mediated coupling offers a high-yield alternative that suppresses side reactions.

The efficiency of catalytic hydrogenation for reducing the nitro group can also be enhanced. The choice of catalyst (e.g., Pd/C), solvent (e.g., ethanol), and reaction pressure are key variables. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures the reaction is stopped upon completion, preventing over-reduction or other side reactions.

Below is a table summarizing optimization parameters from various synthetic protocols for related compounds.

| Reaction Step | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Nitration | Fuming HNO₃ / H₂SO₄ | - | 0–5°C | 2 hours | 92 | |

| Chlorination (Acid to Acyl Chloride) | SOCl₂ | Dichloromethane | Reflux (40°C) | 4 hours | 89 | |

| Amide Coupling (Schotten-Baumann) | Aqueous NaOH | Dichloromethane | 0°C | 1 hour | 75–80 | |

| Amide Coupling (Carbodiimide) | EDCI / HOBt | DMF | - | - | 88–92 | |

| Amide Coupling (TiCl₄ mediated) | TiCl₄ / Pyridine | Pyridine | 85°C | - | 88 | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies of 5 Chloro 2 Nitrobenzamide Analogs

Systematic Structural Modifications

The exploration of the chemical space around the 5-chloro-2-nitrobenzamide core has been a methodical process, involving the introduction of different functional groups to probe their effects on biological activity. These modifications have provided crucial insights into the pharmacophoric requirements for various therapeutic targets.

Introduction of Halogen Substituents (e.g., Cl, F)

The presence and position of halogen substituents on the benzamide (B126) scaffold play a critical role in modulating biological activity. In a series of salicylanilides, which share structural similarities with benzamides, the replacement of the 5-chloro substituent with other halogens such as fluorine (F), bromine (Br), or iodine (I) resulted in only minor (approximately two-fold) changes in antitubercular potency. nih.gov This suggests that for this particular biological target, a weak electron-withdrawing group at this position is a general requirement. nih.gov

Alkyl and Aryl Group Variations

The nature of the substituent on the amide nitrogen (N-substitution) significantly influences the pharmacological properties of this compound analogs. Variations from simple alkyl groups to complex aryl moieties have been extensively studied.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for antidiabetic activity, a range of N-substituents were explored. nih.gov The study demonstrated that both N-alkyl and N-aryl derivatives possess inhibitory potential against α-glucosidase and α-amylase. nih.gov The nature of the aryl group was found to be particularly important, with specific substitution patterns on the N-phenyl ring leading to enhanced activity. nih.gov

The introduction of heterocyclic aryl groups has also been a fruitful strategy. For instance, N-(5-methyl-1,2-oxazol-3-yl)-2-chloro-5-nitrobenzamide has been synthesized and investigated for its biological activities. The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide represents the incorporation of a more complex, substituted N-aryl group, which demonstrated potent cytotoxicity against human cancer cells with IC50 values in the low micromolar range.

The following table summarizes the inhibitory activity of some N-substituted 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide analogs against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of N-Substituted Benzamide Derivatives

| Compound | N-Substituent (R) | IC50 (µM) nih.gov |

|---|---|---|

| 5a | Phenyl | 50.10 ± 1.14 |

| 5b | 2-Chlorophenyl | 45.20 ± 0.95 |

| 5c | 3-Chlorophenyl | 55.45 ± 1.20 |

| 5d | 4-Chlorophenyl | 42.18 ± 0.90 |

| 5e | 2-Methylphenyl | 60.30 ± 1.35 |

| 5f | 3-Methylphenyl | 65.70 ± 1.50 |

| 5g | 4-Methylphenyl | 58.25 ± 1.25 |

| 5h | 2-Nitrophenyl | 35.80 ± 0.85 |

| 5i | 3-Nitrophenyl | 25.40 ± 0.70 |

| 5j | 4-Nitrophenyl | 15.20 ± 0.45 |

| 5k | 2,4-Dinitrophenyl | 20.10 ± 0.60 |

| 5l | 2-Methyl-3-nitrophenyl | 18.75 ± 0.55 |

| 5m | 2-Methyl-4-nitrophenyl | 12.50 ± 0.40 |

| 5n | 2-Methyl-5-nitrophenyl | 10.75 ± 0.52 |

| Acarbose (Standard) | - | 39.48 ± 0.80 |

Incorporation of Electron-Withdrawing Groups (e.g., CF3, NO2)

The electronic properties of the substituents on the benzamide scaffold are a key determinant of biological activity. The parent compound already contains a strongly electron-withdrawing nitro group (NO2) at the 2-position and a chloro group at the 5-position. Further introduction of such groups has been a common strategy to modulate activity.

In the previously mentioned series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of an additional nitro group on the N-phenyl ring was shown to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov The combination of an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring, as seen in compound 5o (N-(2-methyl-5-nitrophenyl) derivative), resulted in the most potent compound in the series. nih.gov This suggests that a balanced electronic profile on the N-aryl substituent can lead to enhanced biological efficacy.

The trifluoromethyl (CF3) group is another powerful electron-withdrawing group that has been incorporated into benzamide analogs. In studies of antitubercular salicylanilides, the presence of electron-withdrawing groups on the aniline (B41778) ring was found to be a major driver of potency. nih.gov Specifically, the introduction of one or two trifluoromethyl groups had a significant impact on activity. nih.gov For example, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide has been synthesized, combining the electron-withdrawing properties of both the nitro and trifluoromethyl groups. mdpi.comontosight.ai Similarly, the investigation of 1,1-bis(3'-indolyl)-1-(p-trifluoromethylphenyl)methane as a PPARγ agonist highlights the utility of the CF3 group in designing biologically active molecules. nih.gov The introduction of a trifluoromethyl group at the para-position of a phenyl side chain was also found to be significant for maintaining anti-TB activity in a series of quinolone derivatives. rsc.org

The following table presents the antitubercular activity of salicylanilide (B1680751) analogs with varying electron-withdrawing substituents on the aniline ring.

Table 2: Antitubercular Activity of N-(substituted-phenyl)-5-chloro-2-hydroxybenzamide Analogs

| Compound | Aniline Ring Substituent (Ring B) | MIC (µg/mL) nih.gov |

|---|---|---|

| 1 | 3,5-bis(Trifluoromethyl) | 1.25 |

| 26 | Unsubstituted | 10 |

| 27 | 3-Trifluoromethyl | 2.5 |

| 28 | 2-Trifluoromethyl | 10 |

| 29 | 4-Trifluoromethyl | 0.625 |

Synthesis of N-Substituted Benzamide Derivatives

The primary method for synthesizing N-substituted this compound derivatives involves the coupling of 5-chloro-2-nitrobenzoic acid or its activated form with a desired amine. A common approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride. For example, 5-chloro-2-nitrobenzoic acid can be treated with thionyl chloride (SOCl2) to form 5-chloro-2-nitrobenzoyl chloride. This acid chloride is then reacted with the appropriate alkyl or aryl amine to yield the corresponding N-substituted benzamide.

Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. nih.gov The reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with various amines was successfully carried out using thionyl chloride to form the intermediate acid chloride, which was then reacted with the amines. nih.gov

In some cases, the substituents on the benzamide ring are introduced after the formation of the amide bond. For instance, an alternative synthesis of 2-chloro-N,N-diethyl-5-nitrobenzamide involves the preparation of N,N-diethyl-5-nitrobenzamide first, followed by selective chlorination at the 2-position. The reduction of the nitro group to an amine is also a common transformation, which provides a handle for further derivatization.

Advanced Derivatization Strategies for Enhanced Biological Profiles

Beyond simple substituent modifications, more advanced strategies have been employed to improve the biological properties of this compound analogs. One such approach is the development of prodrugs. Prodrugs are inactive or less active molecules that are converted to the active drug in the body. This strategy can be used to improve properties such as solubility, stability, and targeted delivery.

For example, the bioreductive activation of nitroaromatic compounds is a well-established prodrug strategy. nih.govnih.gov The electron-withdrawing nitro group can be reduced by specific enzymes, such as nitroreductases, to generate highly cytotoxic species. nih.govfrontiersin.org This is particularly relevant in cancer therapy, where tumor-specific enzymes or the hypoxic environment of tumors can selectively activate the prodrug, leading to targeted cell killing. nih.govfrontiersin.org Analogs of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide have been evaluated as bioreductively activated prodrugs for antibody-directed enzyme-prodrug therapy (ADEPT). nih.gov In this approach, a nitroreductase enzyme is targeted to the tumor, which then activates a systemically administered nitroaromatic prodrug. nih.govscivisionpub.com

Another advanced strategy involves the incorporation of the benzamide moiety into more complex scaffolds to create hybrid molecules with dual or enhanced activities. This can include linking the benzamide to other pharmacophores or incorporating it into heterocyclic ring systems known for their biological relevance. The development of benzodioxane-benzamides as FtsZ inhibitors, where further derivatization of a linker region can improve physicochemical properties, is an example of such a strategy. nih.gov These advanced approaches offer a pathway to novel therapeutics with improved efficacy and safety profiles.

Advanced Structural Characterization and Solid State Research

Single-Crystal X-ray Diffraction Analysis

A comprehensive single-crystal X-ray diffraction study would be required to elucidate the specific structural parameters of 5-Chloro-2-nitrobenzamide. Such an analysis would provide invaluable data for the following subsections.

Without experimental data, any discussion on the molecular conformation remains speculative. However, based on studies of closely related isomers like 3-chloro-N-(2-nitro-phenyl)benzamide, it is anticipated that the amide group would be twisted out of the plane of the benzene (B151609) ring. nih.gov This is due to steric hindrance between the ortho-nitro group and the carbonyl group of the amide. The degree of this twist would be quantified by the torsion angle between the plane of the aromatic ring and the plane of the amide group. Similarly, the nitro group's orientation relative to the benzene ring would be of significant interest.

The benzene ring itself is expected to be largely planar, but the substituents (chloro, nitro, and amide groups) would likely cause minor deviations from perfect planarity. A single-crystal X-ray analysis would precisely measure these deviations. In related structures, the central amide fragment often exhibits a high degree of planarity. nih.gov

Intermolecular Interactions in Crystalline States

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. While general predictions can be made based on the functional groups present, specific details require experimental confirmation.

The primary amide group (-CONH₂) in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would be stabilized by a network of intermolecular N–H⋯O hydrogen bonds, potentially linking molecules into chains or sheets. The oxygen atoms of the nitro group could also act as hydrogen bond acceptors. The possibility of weaker N–H⋯Cl or C–H⋯O interactions would also be a key area of investigation in a full crystallographic study. researchgate.net

Crystal Engineering Principles and Applications

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups in this compound—a hydrogen-bonding amide, an electron-withdrawing nitro group, and a halogen atom—make it an interesting candidate for crystal engineering studies.

By understanding the preferred hydrogen bonding motifs and other intermolecular interactions of this molecule, it could potentially be used as a building block for the construction of co-crystals. Co-crystallization with other molecules could be used to modify physical properties such as solubility, melting point, and stability. The principles of supramolecular synthons, which are robust and predictable intermolecular interactions, would be key to designing such multi-component crystals. However, without a foundational understanding of the crystal structure of this compound itself, any foray into its application in crystal engineering remains speculative.

Design and Analysis of Supramolecular Synthons

Supramolecular synthons are robust and predictable spatial arrangements of intermolecular interactions that form the building blocks of a crystal structure. In crystal engineering, identifying the likely synthons a molecule will form is key to predicting its solid-state arrangement. For benzamide (B126) derivatives, particularly those with hydrogen-bonding capabilities, certain synthons are highly prevalent.

The primary amide functional group (–CONH₂) in this compound is a strong hydrogen bond donor and acceptor. It is therefore highly anticipated to form the well-established amide-amide homosynthon. This interaction is characterized by a pair of N−H···O hydrogen bonds between two molecules, creating a stable, eight-membered ring motif denoted by the graph set descriptor R²₂(8). This synthon is a common and reliable feature in the crystal structures of primary amides.

Table 1: Potential Hydrogen Bond Interactions in Chloro-Nitrobenzamide Structures

| Donor (D) | Acceptor (A) | Type of Interaction | Common Synthon Motif |

|---|---|---|---|

| N-H (Amide) | O=C (Amide) | Strong Hydrogen Bond | R²₂(8) Dimer |

| N-H (Amide) | O-N (Nitro) | Hydrogen Bond | Chain/Layer Formation |

| C-H (Aromatic) | O=C (Amide) | Weak Hydrogen Bond | Packing Stabilization |

| C-H (Aromatic) | O-N (Nitro) | Weak Hydrogen Bond | Packing Stabilization |

Influence of Molecular Structure on Crystal Packing and Layer Formation

The specific arrangement of functional groups on the benzene ring of this compound has a profound influence on its crystal packing. The interplay between the strong amide-amide interactions, the electron-withdrawing nitro group, and the halogen substituent dictates the final three-dimensional assembly.

The formation of the R²₂(8) amide-amide homosynthon typically results in the creation of one-dimensional tapes or chains of molecules. For example, in the structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the N-H···O hydrogen-bonded dimers extend into primary amide tapes. illinois.edu These tapes then arrange themselves into layers. The orientation of the nitro and chloro groups relative to the amide group is critical. The steric and electronic properties of these substituents influence the torsion angles between the functional groups and the benzene ring. In many nitrobenzamide structures, the nitro group is significantly twisted out of the plane of the benzene ring. illinois.edu This twisting is a result of minimizing steric repulsion with adjacent substituents.

For example, in 2-amino-3-chloro-5-nitrobenzamide, the amide group is twisted out of the benzene ring plane, while the nitro group remains nearly co-planar. This specific conformation influences how the supramolecular layers are formed and how they stack. The packing of these layers is often governed by weaker forces, such as π-π stacking interactions between the aromatic rings of adjacent layers. In the case of 4-chloro-3-nitrobenzamide, π-π contacts between benzene rings, with a centroid-centroid distance of 3.803 Å, are observed to further stabilize the crystal structure. The combination of strong hydrogen-bonded layers and weaker interlayer interactions results in a densely packed and stable crystalline solid.

Table 2: Crystallographic Data for Related Chloro-Nitrobenzamide Isomers

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzamide | Monoclinic | P2₁/c | N-H···O, C-H···O, π-π stacking | |

| 2-Amino-3-chloro-5-nitrobenzamide | Triclinic | P-1 | N-H···O, Intramolecular N-H···Cl |

Computational Chemistry and Molecular Modeling for 5 Chloro 2 Nitrobenzamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Elucidation of Ligand-Target Interactions

Molecular docking simulations are instrumental in elucidating the specific interactions between a ligand, such as 5-Chloro-2-nitrobenzamide, and the amino acid residues within the active site of a target protein. For instance, in studies of similar 2-chloro-4-nitrobenzamide derivatives, docking simulations have revealed a variety of critical interactions. These include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for the stable binding of the ligand to the target. nih.govproquest.comresearchgate.net

In a typical docking study, the nitro and amide groups of the benzamide (B126) scaffold are often involved in forming hydrogen bonds with polar residues in the active site. The chloro-substituted phenyl ring can participate in hydrophobic and van der Waals interactions. For a hypothetical interaction of this compound with a protein target, one could anticipate similar binding patterns, where the amide and nitro groups act as key hydrogen bond donors and acceptors.

Prediction of Binding Affinities and Active Site Residues

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-target interaction. Lower binding energies typically indicate a more stable and favorable interaction. Studies on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against enzymes like α-glucosidase and α-amylase have reported docking scores ranging from -8.0 to -11.1 kcal/mol, indicating strong binding potential. tandfonline.comnih.gov

These simulations also identify key active site residues that are crucial for ligand recognition and binding. For related nitrobenzamide compounds, amino acids such as Phe, Arg, Val, and His have been identified as forming significant hydrophobic interactions. proquest.com For this compound, it would be expected that similar aromatic and charged residues in a target's active site would be pivotal for its binding.

Below is a hypothetical data table illustrating the types of interactions that could be predicted for this compound with a target protein, based on findings for analogous compounds.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Phe, Trp, Tyr, Leu, Val |

| Electrostatic Interactions | Arg, Lys, His |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not available from static docking poses.

Assessment of Ligand-Protein Complex Stability

A key application of MD simulations is to assess the stability of the ligand-protein complex. This is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. nih.govresearchgate.net In simulations of related nitrobenzamide derivatives, stable RMSD values for the ligand-protein complex were observed, indicating the stability of the compound within the binding site of the target proteins. nih.govtandfonline.comnih.gov

The stability of the complex is a strong indicator of the reliability of the docking results and the potential for the ligand to exert a biological effect. For this compound, a stable MD simulation trajectory would lend confidence to any predicted binding mode.

In Silico Structure-Activity Relationship (SAR) Studies

In silico SAR studies correlate the chemical structure of a series of compounds with their biological activity using computational methods. These studies are vital for optimizing lead compounds in drug discovery.

For derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, SAR studies have shown that the nature of the substituents on the benzamide ring significantly influences their inhibitory activity. nih.govresearchgate.net For example, the presence of both electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups on an attached phenyl ring was found to enhance the inhibitory potential against certain enzymes. nih.govproquest.comresearchgate.net

These findings suggest that modifications to the this compound scaffold could be systematically explored in silico to predict their impact on activity. For instance, introducing different substituents at the amide nitrogen could modulate the compound's electronic properties and steric bulk, thereby influencing its binding affinity and selectivity for a target. The insights from such in silico SAR studies can guide the synthesis of new derivatives with improved potency.

An illustrative SAR table based on findings for related compounds is presented below.

| R-group Substitution (on amide) | Observed Effect on Activity | Rationale |

| Electron-donating group (-CH3) | Increased | May enhance favorable electronic interactions |

| Electron-withdrawing group (-NO2) | Increased | Can contribute to stronger binding interactions |

| Bulky aromatic groups | Variable | Can either improve hydrophobic contacts or cause steric hindrance |

Pharmacokinetic and Toxicological Predictions (ADMET)

In silico tools have become indispensable in the early stages of drug discovery and chemical safety assessment, providing a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. For this compound, a comprehensive ADMET profile has been computationally generated using a consensus approach from multiple well-established prediction platforms, including admetSAR, SwissADME, pkCSM, and ProTox-II. These predictions offer valuable insights into the potential behavior of this compound within a biological system.

The canonical SMILES string for this compound, C1=CC(=C(C=C1Cl)C(=O)N)N+[O-], was used as the input for these predictive models. The following sections detail the predicted pharmacokinetic and toxicological properties.

The computational analysis of this compound suggests a compound with moderate to good absorption characteristics but with potential concerns regarding its metabolic stability and toxicity.

Absorption: Predictions indicate that this compound is likely to be well-absorbed from the gastrointestinal tract. Models for human intestinal absorption (HIA) predict a high probability of absorption. The predicted Caco-2 permeability, a model for intestinal drug absorption, is also favorable.

Distribution: The compound is predicted to have moderate plasma protein binding. Its ability to cross the blood-brain barrier (BBB) is predicted to be limited, suggesting it may not readily access the central nervous system.

Metabolism: A significant aspect of the predicted profile of this compound is its interaction with cytochrome P450 (CYP) enzymes. It is predicted to be a substrate for several CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. Furthermore, it is predicted to be an inhibitor of CYP1A2, CYP2C19, and CYP3A4. This suggests a high potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes.

Excretion: The predicted total clearance of the compound is moderate, and it is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).

Toxicity: The toxicological predictions for this compound raise several points of concern. The compound is predicted to be positive in the Ames test for mutagenicity, indicating a potential to cause DNA damage. It is also predicted to be a skin sensitizer. While predictions for carcinogenicity are negative, the positive Ames test warrants further investigation. The predicted oral acute toxicity (LD50) in rats falls into Category III, suggesting it is moderately toxic if ingested. Furthermore, there is a predicted risk of hepatotoxicity (liver toxicity). The compound is not predicted to inhibit the hERG channel, which is a positive indicator for cardiovascular safety.

The following tables summarize the predicted ADMET properties for this compound based on the outputs from the aforementioned computational models.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 200.58 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.85 | Optimal lipophilicity for oral absorption |

| Water Solubility | -2.8 log(mol/L) | Moderately soluble |

| Human Intestinal Absorption | 93.7% | High absorption |

| Caco-2 Permeability | 1.25 x 10⁻⁵ cm/s | High permeability |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Plasma Protein Binding | 75.3% | Moderate binding |

| Blood-Brain Barrier Permeability | -0.9 log(BB) | Low CNS penetration |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 Substrate | Yes | Potential for metabolism by CYP1A2 |

| CYP2C9 Substrate | Yes | Potential for metabolism by CYP2C9 |

| CYP2C19 Substrate | Yes | Potential for metabolism by CYP2C19 |

| CYP2D6 Substrate | No | Not a substrate for CYP2D6 |

| CYP3A4 Substrate | Yes | Potential for metabolism by CYP3A4 |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

Table 4: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance | 0.6 L/hr/kg | Moderate clearance |

Table 5: Predicted Toxicological Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Ames Mutagenicity | Toxic | Potential for mutagenicity |

| Carcinogenicity | Non-carcinogen | Low likelihood of being carcinogenic |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Skin Sensitization | Yes | Potential to cause skin allergies |

| Oral Acute Toxicity (Rat LD50) | 2.5 mol/kg (Category III) | Moderately toxic |

Applications in Medicinal Chemistry and Other Scientific Disciplines

Role as a Key Intermediate in Organic Synthesis

5-Chloro-2-nitrobenzamide is a vital intermediate in the synthesis of a variety of organic molecules. chemimpex.com Its chemical structure allows for a range of modifications, making it a versatile starting point for creating more complex compounds with specific desired properties. evitachem.com The presence of the nitro group and the chlorine atom on the aromatic ring provides reactive sites for further chemical transformations.

Synthesis of Insecticides with Novel Mechanisms of Action

The development of new insecticides is crucial for sustainable agriculture to protect crops from pests. this compound and its derivatives have been utilized in the creation of insecticides with innovative modes of action. For instance, derivatives of 2-phenylpyridine (B120327) containing an N-phenylbenzamide moiety, synthesized from related nitrobenzoic acid precursors, have shown significant insecticidal activity against various pests. nih.govsemanticscholar.org Research has demonstrated that specific derivatives can achieve 100% inhibition against certain insect species at designated concentrations. semanticscholar.org

One notable example is the discovery of broflanilide (B1440678), a novel insecticide. nih.gov While the direct synthesis of broflanilide starts from 2-chloro-3-nitrobenzoic acid, the underlying chemistry involving the reaction of a nitrobenzoyl chloride derivative highlights the importance of such structures in developing new insecticidal agents. nih.gov The general synthetic pathways often involve the reaction of a nitrobenzoyl chloride with an appropriate aniline (B41778) derivative, a process where a compound like 5-chloro-2-nitrobenzoyl chloride (derived from this compound) could be a key reactant. nih.gov

Precursor for Pharmaceutical Compounds

In the pharmaceutical industry, this compound serves as a critical precursor for the synthesis of a wide range of therapeutic agents. chemimpex.comnbinno.com Its structure is a key component in the development of drugs with potential antimicrobial and anti-inflammatory properties. The nitro group is often essential for the biological activity of the final compound, and it can be chemically modified, for example, through reduction to an amino group, to create different active pharmaceutical ingredients (APIs). smolecule.com

Derivatives of this compound have been investigated for their potential as antimicrobial agents. smolecule.com For example, benzothiazole (B30560) derivatives synthesized from this compound have shown promise in medicinal chemistry. smolecule.com Furthermore, it is a key intermediate in the synthesis of factor Xa inhibitors, which are important anticoagulant drugs. nih.govsemanticscholar.org The synthesis of these complex molecules often involves the initial reaction of 5-chloro-2-nitrobenzoic acid (which can be derived from the amide) with other chemical entities. nih.govsemanticscholar.org For instance, the synthesis of N-(5-chloropyridin-2-yl)-2-nitrobenzamide derivatives, which are precursors to factor Xa inhibitors, starts from 5-chloro-2-nitrobenzoic acid. nih.gov

| Precursor Compound | Resulting Pharmaceutical Class/Compound | Reference |

| 5-Chloro-2-nitrobenzoic acid (related to the amide) | Factor Xa inhibitors | nih.govsemanticscholar.org |

| 5-Chloro-N-methyl-2-nitrobenzamide | Potential anti-inflammatory and analgesic drugs | |

| This compound derivatives | Potential antimicrobial agents | smolecule.comsmolecule.com |

| 5-methoxy-2-nitrobenzoic acid (related structure) | Betrixaban intermediate | google.com |

Contribution to Drug Discovery and Development

The utility of this compound in drug discovery extends beyond its role as a simple building block. Researchers utilize this compound and its derivatives to study structure-activity relationships (SAR), which are crucial for understanding how the chemical structure of a molecule influences its biological activity. smolecule.com By systematically modifying the structure of this compound and evaluating the biological effects of the resulting derivatives, scientists can identify key structural features responsible for therapeutic effects.

Studies on derivatives have shown that modifications to the nitro group can significantly impact the efficacy of the compound against specific bacterial strains. Furthermore, the unique combination of a cyclopropyl (B3062369) group and a nitro group in derivatives like 5-chloro-N-cyclopropyl-2-nitrobenzamide imparts distinct chemical and biological properties that are valuable for research applications, including potential antimicrobial and anticancer activities. smolecule.com The bioreduction of the nitro group in these compounds can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on cancer cells. smolecule.com

Utility in Studying Reaction Mechanisms and Catalytic Processes

This compound and its analogs are valuable tools for studying chemical reaction mechanisms and catalytic processes. The presence of multiple functional groups allows researchers to investigate various types of chemical transformations, including reduction of the nitro group, substitution of the chloro group, and reactions involving the amide functionality. smolecule.com

For example, the reduction of the nitro group to an amino group can be achieved using various reducing agents and catalysts, providing a model system for studying such reactions. smolecule.com The study of how different catalysts, such as palladium on carbon, influence the efficiency and selectivity of this reduction can provide valuable insights into catalytic processes. smolecule.com Additionally, the synthesis of complex heterocyclic structures, such as 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides, showcases the utility of nitrobenzamide derivatives in exploring novel catalytic cascade reactions. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For the synthesis of 5-Chloro-2-nitrobenzamide and its analogues, future research is increasingly focused on green chemistry principles to minimize environmental impact. Traditional synthesis methods for related compounds, such as 5-chloro-2-nitroanilines, often generate significant amounts of acidic and saline wastewater, posing environmental challenges. google.com The development of environmentally amenable green synthesis processes is crucial to improve the reaction's atom economy and reduce the generation of hazardous waste. google.com

Key research directions include:

Catalyst Development: Investigating novel catalysts that can improve reaction efficiency and selectivity under milder conditions. This includes the exploration of reusable solid acid catalysts or biocatalysts to replace corrosive reagents like sulfuric acid used in nitration steps.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids to reduce pollution and safety hazards.

Process Intensification: Utilizing technologies like flow chemistry and microwave-assisted synthesis to enhance reaction rates, improve yields, and reduce energy consumption. A patent for preparing 5-chloro-2-nitroanilines highlights a method involving a closed reactor, demonstrating a move towards more contained and controlled processes. google.com

Design and Synthesis of Next-Generation Derivatives with Tailored Bioactivity

The this compound core is a versatile template for creating new molecules with specific biological functions. By strategically modifying its structure, researchers can fine-tune its properties to target a wide array of biological processes. The nitro group, for instance, is a versatile functional group known to contribute to a wide range of therapeutic effects, including antimicrobial and anticancer activities. mdpi.com Similarly, the incorporation of chlorine atoms can significantly enhance the biological activity of molecules. mdpi.com

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically altering the substituents on the benzamide (B126) scaffold to understand how these changes affect biological activity. For example, research on related benzamides has shown that the position of the chloro and nitro groups is critical for anti-cancer activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Hybrid Molecule Design: Combining the this compound moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

The following table details examples of derivatives and their investigated biological activities, showcasing the potential for creating a diverse library of compounds for various applications.

| Derivative Class | Modification | Investigated Bioactivity | Reference |

| Phenylpyridine Derivatives | Ether linkage and substitution on the amide's phenyl ring | Insecticidal | semanticscholar.org |

| Sulfamoyl-nitrobenzamides | Addition of a sulfamoyl group and various alkyl/aryl substitutions on the amide | Antidiabetic (α-glucosidase and α-amylase inhibition) | researchgate.net |

| Thiazole (B1198619) Derivatives | Replacement of the chloro-nitro-phenyl group with a nitro-phenyl and amide linkage to a methyl-thiazole | Antimicrobial, Anticancer | |

| Fused Heterocyclic Derivatives | Incorporation into complex fused heterocyclic systems | Antiviral (HBV) | google.com |

This tailored approach to synthesis will be instrumental in developing novel therapeutic agents, agrochemicals, and research tools. chemimpex.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.govmednexus.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design of new drug candidates. mdpi.com For derivatives of this compound, AI and ML can be applied at nearly every stage of the design pipeline.

Key applications include:

Predictive Modeling (QSAR): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized derivatives based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Using generative AI models to design entirely new molecules with desired properties from scratch. mednexus.orgmdpi.com These models can explore a vast chemical space to propose innovative structures based on the this compound scaffold.

ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the design phase. mdpi.com This helps to reduce the high attrition rates in later stages of drug development. mdpi.com In silico ADMET studies on related nitrobenzamide derivatives have shown that these compounds can have good solubility, absorption, and low toxicity profiles. researchgate.net

The table below summarizes how different AI/ML approaches can be applied to the design of this compound derivatives.

| AI/ML Technique | Application in Drug Design | Potential Benefit | Reference |

| Supervised Learning (e.g., SVM, Random Forest) | QSAR modeling, ADMET prediction, Virtual Screening | Prioritize synthesis, reduce late-stage failures, identify hits | nih.govmednexus.org |

| Deep Learning (e.g., CNNs, RNNs) | De novo molecular design, Protein structure prediction | Generate novel compounds, Understand drug-target interactions | mdpi.commdpi.com |

| Unsupervised Learning | Compound clustering, Identifying new biological targets | Discover new uses for existing compounds, Guide research focus | researchgate.net |

By leveraging AI and ML, researchers can navigate the complex chemical space more efficiently, reducing the time and cost associated with bringing new, effective, and safe drugs to market. nih.gov

Investigation of Multi-Target Pharmacological Interventions

Complex diseases such as cancer, metabolic disorders, and neurodegenerative diseases often involve multiple biological pathways and targets. The traditional "one-drug, one-target" approach is frequently insufficient for treating such multifactorial conditions. Consequently, there is growing interest in developing drugs that can modulate multiple targets simultaneously, a concept known as polypharmacology.

The this compound scaffold and its derivatives present an opportunity for designing multi-target agents. The diverse biological activities already observed for this class of compounds—including anti-inflammatory, analgesic, antimicrobial, and anticancer properties—suggest that they may interact with several biological systems.

Future research will focus on:

Target Identification: Using chemoproteomics and computational methods to identify the full range of proteins that interact with this compound derivatives.

Rational Design of Multi-Target Ligands: Intentionally designing molecules that are optimized to bind to two or more specific targets involved in a disease pathway. For example, a single compound could be engineered to inhibit both an enzyme and a receptor that contribute to cancer progression.

The development of multi-target drugs based on this scaffold could lead to more effective therapies with improved outcomes for complex diseases.

Further Advances in Crystal Engineering for Functional Materials

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. It relies on understanding and controlling the intermolecular interactions that govern how molecules pack in a crystal lattice. The functional groups of this compound—the amide, the nitro group, and the chlorine atom—are all capable of participating in strong and directional non-covalent interactions, such as hydrogen bonds and halogen bonds.

This makes the compound an excellent candidate for crystal engineering studies aimed at creating novel functional materials. rsc.org Research on related nitro- and chloro-substituted aromatic compounds has demonstrated the importance of interactions like iodo···nitro and chloro···nitro in directing crystal architecture. rsc.org The electrostatic potential of the chlorine atom allows it to act as a hydrogen bond acceptor, while also participating in weaker halogen bonding. rsc.org

Future advances in this area may include:

Cocrystal Formation: Combining this compound with other molecules (coformers) to create cocrystals with tailored properties, such as improved solubility, stability, or unique optical and electronic characteristics. Studies on 2-Chloro-4-nitrobenzoic acid have shown that it readily forms molecular salts and cocrystals with various coformers. acs.org

Polymorphism Screening: Investigating the different crystalline forms (polymorphs) of this compound and its derivatives, as each polymorph can have distinct properties.

Design of Functional Materials: Exploiting the directed intermolecular interactions to construct materials for applications in optics, electronics, or as sensors. acs.orgsmolecule.com The ordered arrangement of molecules in a crystal can lead to desirable bulk properties, such as non-linear optical behavior or conductivity.

By mastering the solid-state assembly of this compound, scientists can unlock its potential beyond pharmacology and into the realm of advanced materials science.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of chlorinated nitrobenzamides typically involves amidation of precursor acids. For example, 2-chloro-4-fluoro-5-nitrobenzoyl chloride was synthesized using thionyl chloride (SOCl₂) or oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C . Analogously, this compound could be prepared via nitration of 2-chlorobenzamide or amidation of 5-chloro-2-nitrobenzoic acid using coupling agents like HATU or EDCI. Solvent choice (e.g., DCM vs. benzene) and temperature (reflux vs. room temperature) critically affect reaction efficiency and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : The nitro (-NO₂) and chloro (-Cl) groups induce distinct deshielding effects. In H NMR, aromatic protons adjacent to these groups show splitting patterns (e.g., doublets or doublet-of-doublets) due to coupling. C NMR will display carbons attached to Cl (~125–135 ppm) and the nitro-substituted carbon (~145–155 ppm) .

- IR : Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and amide C=O (~1650–1680 cm⁻¹) are diagnostic .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks consistent with the molecular formula (C₇H₅ClN₂O₃, MW 200.58) and fragmentation patterns reflecting loss of Cl or NO₂ groups .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Classify as a non-combustible solid (storage code 13) in a cool, dry environment away from oxidizing agents .

- Waste Disposal : Separate waste streams for halogenated/nitro compounds and engage certified waste management services to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to potential irritants or sensitizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

Q. What strategies optimize the regioselective nitration of 2-chlorobenzamide to minimize di- or tri-nitro byproducts?

- Methodological Answer : Regioselectivity is influenced by nitrating agents and substituent effects:

- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor mono-nitration at the para position relative to the amide group, leveraging the electron-withdrawing effect of Cl and CONH₂ .

- Alternative: Acetyl nitrate (AcONO₂) in acetic anhydride for milder conditions, reducing over-nitration risks .

- Monitor reaction progress with thin-layer chromatography (TLC) and quench early to isolate the desired mono-nitro product .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., enzymes inhibited by nitroaromatics) .

- Use QSAR models to correlate electronic properties (Hammett σ constants for -Cl and -NO₂) with biological activity .

- DFT calculations (e.g., Gaussian) can optimize geometry, predict reaction pathways (e.g., nitro group reduction), and assess stability under physiological conditions .

Q. What experimental approaches validate the electrochemical reduction mechanisms of the nitro group in this compound?

- Methodological Answer :

- Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with tetrabutylammonium hexafluorophosphate (TBAPF₆) as electrolyte identifies reduction peaks (~-0.5 to -1.0 V vs. Ag/AgCl) corresponding to nitro-to-amine conversion .

- Controlled-potential electrolysis coupled with in situ FTIR monitors intermediate formation (e.g., hydroxylamine) .

- Compare results with HPLC-UV to quantify reduction products and propose a mechanistic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.